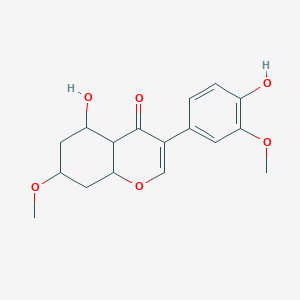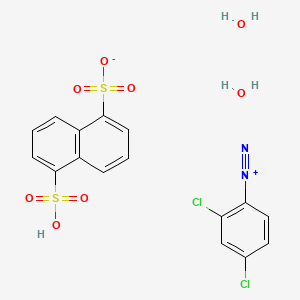
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is a diazonium salt with significant applications in histology and hematology. It is primarily used in the spectrophotometric detection of total bilirubin in serum . The compound is known for its faint yellow color and has a melting point of 195°C (dec.) .
Métodos De Preparación
The synthesis of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonic acid. The reaction is typically carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.
Análisis De Reacciones Químicas
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidity, and various nucleophiles for substitution reactions. Major products formed include azo dyes and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is widely used in scientific research due to its ability to form stable diazonium salts. Some of its applications include:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin levels in serum.
Industry: Applied in the manufacturing of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in coupling reactions to produce azo dyes, where the diazonium ion couples with an aromatic compound to form a colored product .
Comparación Con Compuestos Similares
Similar compounds to 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate include other diazonium salts such as:
- 4-Nitrobenzenediazonium tetrafluoroborate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
What sets this compound apart is its specific application in bilirubin detection and its stability in aqueous solutions, making it particularly useful in diagnostic assays .
Propiedades
Fórmula molecular |
C16H14Cl2N2O8S2 |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;2*1H2/q;+1;;/p-1 |
Clave InChI |
UBPLTEPGJISTTB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)

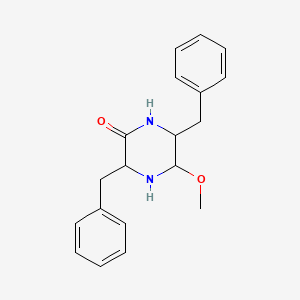
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
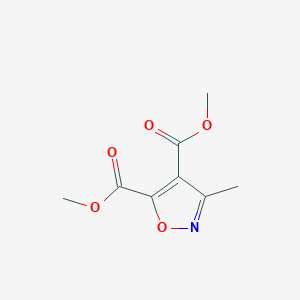
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)
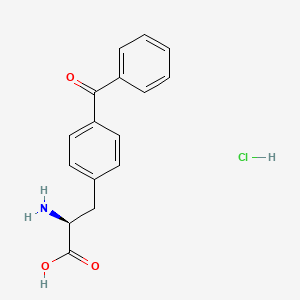
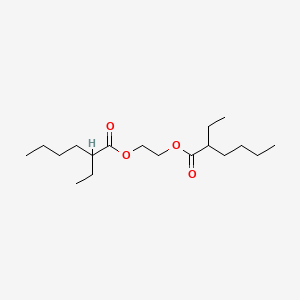

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
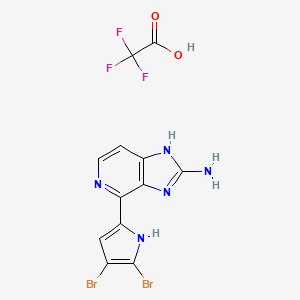

![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
